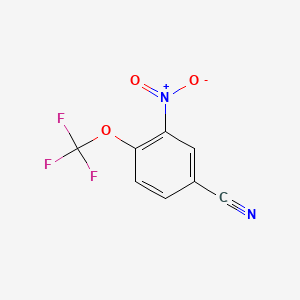

3-Nitro-4-(trifluoromethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

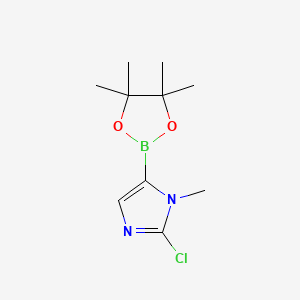

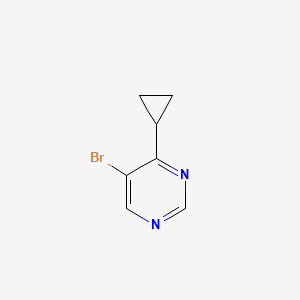

“3-Nitro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 1214360-38-9 . It has a molecular weight of 232.12 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)benzonitrile .

Molecular Structure Analysis

The molecular structure of “3-Nitro-4-(trifluoromethoxy)benzonitrile” can be represented by the InChI code: 1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-5(4-12)3-6(7)13(14)15/h1-3H .Physical And Chemical Properties Analysis

“3-Nitro-4-(trifluoromethoxy)benzonitrile” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique

Environmental Degradation and Stability Studies

A study by Barchańska et al. (2019) on the degradation processes of nitisinone, a compound related to 3-Nitro-4-(trifluoromethoxy)benzonitrile, emphasizes the importance of understanding the stability and degradation pathways of such compounds. The research employed LC-MS/MS to identify degradation products under various conditions, providing insight into the environmental fate and potential risks of similar nitro-substituted benzonitriles (Barchańska et al., 2019).

Photocatalytic Applications for Environmental Purification

Graphitic carbon nitride (g-C3N4), which can be synthesized from precursors like 3-Nitro-4-(trifluoromethoxy)benzonitrile, shows promise in photocatalytic applications. Asadzadeh-Khaneghah and Habibi-Yangjeh (2020) review the role of g-C3N4/CDs-based nanocomposites in environmental purification, highlighting the enhancement of photocatalytic performance for degradation of pollutants (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).

Nitrogen Cycle and Nitrification Research

The study of nitrification and its impact on the nitrogen cycle is another area where derivatives of 3-Nitro-4-(trifluoromethoxy)benzonitrile are relevant. Di and Cameron (2016) review the use of nitrification inhibitors to mitigate nitrate leaching and nitrous oxide emissions in grazed grassland, providing insights into the environmental management of nitrogen-related pollution (Di & Cameron, 2016).

Potential Human Health Risks

The mutagenicity and potential carcinogenicity of nitro-substituted benzonitriles, such as 3-Nitro-4-(trifluoromethoxy)benzonitrile, are of concern. Arlt (2005) reviews 3-Nitrobenzanthrone, a compound with structural similarities, highlighting its role as a potent mutagen and suspected carcinogen found in diesel exhaust and urban air pollution. This study underscores the importance of understanding the health implications of exposure to such compounds (Arlt, 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye/face protection .

Mécanisme D'action

Mode of Action

The mode of action of 3-Nitro-4-(trifluoromethoxy)benzonitrile is currently unknown due to the lack of specific studies on this compound . The compound’s interactions with its potential targets and the resulting changes at the molecular or cellular level are areas of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with targets .

Propriétés

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-5(4-12)3-6(7)13(14)15/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAHTXKLIWKTAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695308 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(trifluoromethoxy)benzonitrile | |

CAS RN |

1214360-38-9 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, B-[4-(1-naphthalenylphenylaMino)-1-naphthalenyl]-](/img/no-structure.png)

![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)

![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)